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Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered renewed
interest for its potential therapeutic applications in various neuropsychiatric disorders.
Understanding its fundamental effects on neuronal physiology is crucial for elucidating its
mechanism of action and for the development of novel therapeutics. These application notes
provide a detailed overview of the electrophysiological effects of the 1S-LSD enantiomer,
focusing on its impact on neuronal firing, synaptic plasticity, and receptor interactions. The
provided protocols offer a methodological framework for investigating these phenomena in a
laboratory setting.

Recent research indicates that psychedelic compounds, including LSD, exert complex and
multifaceted effects on neuronal activity. Contrary to a simplified view of uniform cortical
excitation, studies reveal that psychedelics modulate both excitatory and inhibitory processes
in @ manner that is specific to cell type, neuronal compartment, dose, and context.[1][2] The
primary molecular target for the psychoactive effects of LSD is the serotonin 2A receptor (5-
HT2AR).[3][4] Activation of this G protein-coupled receptor initiates a cascade of intracellular
signaling events that ultimately alter neuronal excitability and synaptic strength.[1][2][5]

Key Electrophysiological Effects of LSD
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Neuronal Firing and Excitability

The influence of LSD on neuronal firing rates is not uniform across the brain. Both excitatory
and inhibitory effects have been observed, depending on the specific neuronal population and
brain region under investigation.

o Cortical Neurons: In cortical regions, particularly the prefrontal cortex (PFC), psychedelics
can induce complex, biphasic responses in pyramidal neurons.[1][2] While some studies
report increased firing rates and burst activity in a subset of these neurons, others have
observed dose-dependent suppression of intrinsic excitability.[3][6] For instance, both LSD
and 2,5-dimethoxy-4-iodoamphetamine (DOI) have been shown to reduce neural firing in
both excitatory and inhibitory cells across various cortical and subcortical areas in awake
animals.[5][7][8] In contrast, studies on interneurons in the piriform cortex have shown that
LSD can increase their firing rate.[3]

» Hippocampus and Visual Cortex: In vivo recordings in freely moving rats have demonstrated
that LSD can reduce the firing rates of active CA1 neurons in the hippocampus and neurons
in the visual cortex in a dose-dependent manner.[9]

o Dopaminergic and Serotonergic Systems: LSD has been shown to decrease the firing rate of
dopaminergic neurons in the ventral tegmental area (VTA) through a mechanism involving 5-
HT1A, D2, and TAARL1 receptors.[3][10] Additionally, psychedelics with significant 5>-HT1AR
activity can dramatically suppress the firing of serotonergic neurons in the raphe nuclei.[3]

Synaptic Plasticity

LSD and other serotonergic psychedelics have been demonstrated to promote both structural
and functional synaptic plasticity.

» Excitatory Postsynaptic Potentials/Currents (EPSPS/EPSCs): Psychedelics have been
shown to enhance the amplitude of evoked EPSPs in layer 5 pyramidal neurons.[3] They can
also increase the frequency of spontaneous EPSCs, an effect that can be measured 24
hours after systemic administration of compounds like DMT.[3] This suggests a lasting
impact on synaptic function.

o Structural Plasticity: Studies have shown that psychedelics can increase dendritic spine
density and promote the growth of new neurites in cortical neurons, both in vitro and in vivo.
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[11][12] These structural changes are often associated with increased synapse number and
function and are thought to be mediated by the TrkB, mTOR, and 5-HT2A signaling
pathways.[12] Chronic administration of LSD has been found to increase the bursting activity
of PFC pyramidal neurons and potentiate the excitatory response to AMPA receptor agonists.

[3]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of LSD on neuronal firing rates
and its binding affinities for various receptors.

Brain Neuron
Parameter . LSD Dose Effect Reference
Region Type
Neuronal
Firing Rate
) . CAl Reduced
Median Firing ) ) ]
Rat (Hippocampu  Active Cells High Dose from 1.3 Hz 9]
ate
s) to 0.45 Hz
) . CAl Reduced
Median Firing ) )
Rat (Hippocampu  Active Cells Low Dose from 1.2 Hz [9]
ate
s) t0 0.92 Hz
) o Reduced
Median Firing ] ) )
Rat Visual Cortex  Active Cells High Dose from 3.1 Hz [9]
ate
to 2.2 Hz
o Dorsal Raphe  Serotonin 5-20 ug/kg
Firing Rate ] Decreased [10]
Nucleus Neurons (i.v.)
Ventral )
o Dopamine 30-120 ug/kg
Firing Rate Tegmental ) Decreased [10]
Neurons (i.v.)
Area
Infralimbic )
Spontaneous Pyramidal 160 pg/kg
o o Prefrontal ) Increased [13]
Firing Activity Neurons (i.p.)
Cortex
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Receptor Subtype Binding Affinity (Ki) in nM Reference

Receptor Binding Affinities

5-HT1A 1.1 [14]
5-HT2A 2.9 [14]
5-HT2B 4.9 [14]
5-HT2C 23 [14]
5-HT6 2.3 [14]
5-HT2 (from 125I-LSD binding) KD =1.5 [15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by LSD and a general
workflow for in vitro electrophysiological recording.

Click to download full resolution via product page

Caption: 5-HT2A receptor signaling cascade activated by 1S-LSD.
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Caption: General workflow for in vitro whole-cell patch-clamp recording.
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Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording
from Cortical Pyramidal Neurons

This protocol describes the procedure for obtaining whole-cell patch-clamp recordings from
pyramidal neurons in acute cortical slices to assess the effects of 1S-LSD on intrinsic
excitability and synaptic transmission.

Materials:
e Animals: Young adult rodents (e.g., mice or rats, 2-6 weeks old).[16]
e Solutions:
o N-Methyl-D-glucamine (NMDG) Protective Cutting Solution: For improved slice health.

o Atrtificial Cerebrospinal Fluid (aCSF): Standard recording solution, continuously bubbled
with 95% 02 / 5% CO2.

o Intracellular Pipette Solution: Containing K-Gluconate, ATP, GTP, and a fluorescent dye
(e.g., Alexa Fluor) for neuron visualization. Biocytin can be included for post-hoc
morphological reconstruction.[17]

e Equipment:

o

Vibrating microtome (vibratome).

o Upright microscope with DIC optics and fluorescence.

o Patch-clamp amplifier, digitizer, and data acquisition software.

o Micromanipulators.

o Borosilicate glass capillaries for pulling patch pipettes.

o Perfusion system.
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Procedure:

o Slice Preparation: a. Anesthetize the animal and perform rapid decapitation. b. Quickly
dissect the brain and place it in ice-cold, oxygenated NMDG cutting solution. c. Prepare 200-
300 um thick coronal or sagittal slices of the desired cortical region using a vibratome.[16] d.
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30
minutes, then maintain at room temperature until recording.

e Recording: a. Transfer a slice to the recording chamber on the microscope stage and
continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[18] b. Pull patch
pipettes from borosilicate glass capillaries to a resistance of 3-6 MQ when filled with
intracellular solution. c. Under visual guidance, approach a pyramidal neuron in the desired
cortical layer (e.g., Layer 5). d. Apply gentle positive pressure to the pipette and approach
the cell membrane. e. Upon observing a dimple on the cell surface, release the positive
pressure and apply gentle negative pressure to form a gigaohm seal (>1 GQ).[19][20] 1.
Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell
configuration.[17]

o Data Acquisition: a. Intrinsic Excitability: In current-clamp mode, inject a series of
hyperpolarizing and depolarizing current steps to measure properties like resting membrane
potential, input resistance, action potential threshold, and firing frequency. b. Synaptic
Activity: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory
postsynaptic currents (SEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic
currents (sIPSCs).[18] c. Drug Application: After obtaining a stable baseline recording for at
least 5-10 minutes, apply 1S-LSD to the bath at the desired concentration(s). d. Record the
effects of 1S-LSD on the measured parameters for at least 10-15 minutes. e. Perform a
washout by perfusing with drug-free aCSF to assess the reversibility of the effects.

Protocol 2: In Vivo Extracellular Single-Unit Recording in
Freely Moving Animals

This protocol outlines the procedure for implanting a microelectrode array to record the activity
of single neurons in a specific brain region of a freely moving animal in response to systemic
administration of 1S-LSD.

Materials:
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e Animals: Adult rodents (e.g., rats).

e Surgical Equipment:

[¢]

Stereotaxic apparatus.

Anesthesia machine.

[¢]

[e]

Surgical drill.

o

Custom-built microelectrode array (e.g., tetrode drive).[9]

e Recording Equipment:

[¢]

Neural data acquisition system.

[e]

Preamplifier and headstage.

Commutator to allow free movement.

o

[¢]

Video tracking system to correlate neural activity with behavior.
e 1S-LSD solution for injection (e.g., intraperitoneal).
Procedure:

e Microelectrode Array Implantation: a. Anesthetize the animal and place it in the stereotaxic
apparatus. b. Perform a craniotomy over the target brain region (e.qg., prefrontal cortex or
hippocampus). c. Slowly lower the microelectrode array to the desired coordinates. d.
Secure the array to the skull with dental cement. e. Allow the animal to recover from surgery
for at least one week.

e Recording Session: a. Connect the animal's headstage to the recording system via a
commutator. b. Place the animal in a familiar experimental arena and allow it to habituate. c.
Record baseline neuronal activity for a defined period (e.g., 30-60 minutes). d. Administer a
saline injection (placebo) and record for another 60-90 minutes. e. On a subsequent day,
administer 1S-LSD at the desired dose. f. Record neuronal activity and behavior for several
hours post-injection.
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» Data Analysis: a. Spike Sorting: Isolate the waveforms of individual neurons from the
extracellular recordings. b. Firing Rate Analysis: Calculate the firing rates of each neuron
during the baseline, placebo, and 1S-LSD conditions. c. Behavioral Correlation: Correlate
changes in neuronal firing with specific behaviors observed via video tracking. d. Spike Train
Analysis: Analyze patterns of neuronal firing, such as bursting activity and inter-spike
intervals.

Conclusion

The electrophysiological study of 1S-LSD reveals a complex and nuanced modulation of
neuronal activity, primarily through the 5-HT2A receptor. The effects on neuronal firing are
heterogeneous, while the promotion of synaptic plasticity appears to be a more consistent
finding. The provided protocols offer a foundation for researchers to further investigate the
intricate neural mechanisms underlying the effects of 1S-LSD, which is essential for advancing
our understanding of its therapeutic potential. These investigations will be critical for the
development of novel, safe, and effective treatments for a range of neuropsychiatric conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

e 2. biorxiv.org [biorxiv.org]

o 3. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
e 4. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]

e 5. biorxiv.org [biorxiv.org]

e 6. Cellular rules underlying psychedelic control of prefrontal pyramidal neurons - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. biorxiv.org [biorxiv.org]

» 8. Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review | bioRxiv
[biorxiv.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b3062914?utm_src=pdf-body
https://www.benchchem.com/product/b3062914?utm_src=pdf-body
https://www.benchchem.com/product/b3062914?utm_src=pdf-body
https://www.benchchem.com/product/b3062914?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/393522241_Electrophysiological_Mechanisms_of_Psychedelic_Drugs_A_Systematic_Review
https://www.biorxiv.org/content/10.1101/2025.07.05.663289v2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10922499/
https://www.mind-foundation.org/blog/lsd-receptor-binding
https://www.biorxiv.org/content/10.1101/2025.07.05.663289.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634703/
https://www.biorxiv.org/content/10.1101/2025.07.05.663289v1.full-text
https://www.biorxiv.org/content/10.1101/2025.07.05.663289v2.full
https://www.biorxiv.org/content/10.1101/2025.07.05.663289v2.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

9. LSD degrades hippocampal spatial representations and suppresses hippocampal-visual
cortical interactions - PMC [pmc.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]
11. annualreviews.org [annualreviews.org]

12. Psychedelics Promote Structural and Functional Neural Plasticity - PMC
[pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]
14. reddit.com [reddit.com]

15. Characterization of 125I-lysergic acid diethylamide binding to serotonin receptors in rat
frontal cortex - PubMed [pubmed.ncbi.nim.nih.gov]

16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and
their roles in addiction - PMC [pmc.ncbi.nim.nih.gov]

17. Whole Cell Patch Clamp Protocol [protocols.io]

18. docs.axolbio.com [docs.axolbio.com]

19. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
20. digitalcommons.providence.org [digitalcommons.providence.org]

To cite this document: BenchChem. [Application Notes and Protocols: Electrophysiological
Studies of Neuronal Response to 1S-LSD]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3062914#electrophysiological-studies-of-neuronal-
response-to-1s-Isd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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